molecular formula C17H19FN2O2S B11938622 N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide

N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide

Cat. No.: B11938622
M. Wt: 334.4 g/mol
InChI Key: QXQSUBKWSHMXDP-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UoS 12258 involves several key steps:

    Starting Materials: The synthesis begins with the preparation of the indene derivative and the pyridine derivative.

    Coupling Reaction: The indene and pyridine derivatives are coupled under specific conditions to form the core structure of UoS 12258.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of UoS 12258 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

UoS 12258 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of UoS 12258 .

Scientific Research Applications

UoS 12258 has a wide range of scientific research applications:

Mechanism of Action

UoS 12258 exerts its effects by modulating AMPA receptors. It enhances the potentiation of AMPA-mediated currents, leading to improved synaptic transmission and cognitive functions. The compound binds to specific sites on the AMPA receptor, stabilizing its active conformation and increasing its response to glutamate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of UoS 12258

UoS 12258 stands out due to its high potency and selectivity for AMPA receptors. It has shown superior efficacy in enhancing cognitive functions and synaptic responses compared to other similar compounds .

Properties

Molecular Formula

C17H19FN2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(2S)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide

InChI

InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m0/s1

InChI Key

QXQSUBKWSHMXDP-INIZCTEOSA-N

Isomeric SMILES

CC(C)S(=O)(=O)N[C@H]1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F

Canonical SMILES

CC(C)S(=O)(=O)NC1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F

Origin of Product

United States

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